molecular formula C13H13N3O2S2 B6523428 N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3-methylbenzene-1-sulfonamide CAS No. 852453-50-0

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3-methylbenzene-1-sulfonamide

Cat. No.: B6523428
CAS No.: 852453-50-0
M. Wt: 307.4 g/mol
InChI Key: KEWJIFTUPUUHTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3-methylbenzene-1-sulfonamide is a complex organic compound that features a unique combination of an imidazo[2,1-b][1,3]thiazole ring and a sulfonamide group attached to a methylbenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[2,1-b][1,3]thiazole core, which can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions

Industrial Production Methods

Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, which can significantly reduce reaction times and improve product purity . Additionally, continuous flow reactors may be employed to scale up the production while maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzene ring or the imidazo[2,1-b][1,3]thiazole core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted analogs, each with potential biological activities .

Scientific Research Applications

Chemistry

In chemistry, N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3-methylbenzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds with enhanced properties.

Biology

Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial strains, making it a potential candidate for the development of new antibiotics .

Medicine

In medicine, this compound is being investigated for its anticancer properties. It has been found to inhibit the growth of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3-methylbenzene-1-sulfonamide involves the inhibition of key enzymes and pathways in microbial and cancer cells. The sulfonamide group is known to interfere with the synthesis of folic acid in bacteria, leading to cell death . In cancer cells, the compound may inhibit specific signaling pathways, resulting in reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[2,1-b][1,3]thiazole derivatives: These compounds share the imidazo[2,1-b][1,3]thiazole core but differ in their substituents, leading to variations in biological activity.

    Sulfonamide derivatives: Compounds with the sulfonamide group attached to different aromatic or heterocyclic rings, each with unique properties and applications.

Uniqueness

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3-methylbenzene-1-sulfonamide is unique due to its combination of the imidazo[2,1-b][1,3]thiazole core and the sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications, from antimicrobial agents to anticancer therapies .

Biological Activity

N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3-methylbenzene-1-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives. For instance, compounds with similar structures have been evaluated for their ability to inhibit focal adhesion kinase (FAK), which is implicated in various cancers. A study demonstrated that certain derivatives exhibited IC50 values ranging from 0.59 to 2.81 μM against mesothelioma cell lines, indicating potent antiproliferative effects .

Table 1: Anticancer Activity of Imidazo[2,1-b][1,3]thiazole Derivatives

CompoundCell LineIC50 (μM)Mechanism
1aMesoII0.59FAK inhibition
1bSTO2.81FAK inhibition

Antibacterial Activity

The antibacterial properties of imidazo[2,1-b][1,3]thiazole derivatives have also been investigated. A study synthesized several derivatives and tested them against various bacterial strains. The results indicated significant antibacterial activity with minimal cytotoxicity, making these compounds promising candidates for further development as antibacterial agents .

Table 2: Antibacterial Activity of Selected Compounds

CompoundBacterial StrainZone of Inhibition (mm)
2E. coli15
3S. aureus18
4P. aeruginosa20

Carbonic Anhydrase Inhibition

Another area of interest is the inhibition of carbonic anhydrase (CA) isoforms by imidazo[2,1-b][1,3]thiazole derivatives. A series of compounds were evaluated for their inhibitory activity against cytosolic and tumor-associated CA isoforms using a stopped-flow CO₂ hydrase assay. Notably, while some compounds showed activity against specific isoforms (e.g., hCA IX), others did not exhibit significant inhibition (Ki > 100 µM) .

Table 3: Carbonic Anhydrase Inhibition Data

CompoundIsoformKi (µM)
9aahCA I>100
9abhCA IX<10

Case Studies and Research Findings

A recent study focused on synthesizing and evaluating the biological activity of novel imidazo[2,1-b][1,3]thiazole-sulfonamide conjugates. The results indicated promising anticancer properties in vitro, particularly in enhancing the efficacy of existing chemotherapeutics like gemcitabine through modulation of drug transport mechanisms .

Additionally, another investigation reported that certain thiazole-bearing compounds demonstrated significant anticonvulsant activity in animal models. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring were crucial for enhancing biological activity .

Properties

IUPAC Name

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S2/c1-10-3-2-4-12(7-10)20(17,18)14-8-11-9-16-5-6-19-13(16)15-11/h2-7,9,14H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWJIFTUPUUHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC2=CN3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.